molecular formula C22H17BrN2O3S B6112070 N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

Cat. No. B6112070
M. Wt: 469.4 g/mol
InChI Key: RUWZQSULLWNSJK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, also known as BNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BNPP belongs to the class of thioacetamide derivatives and has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory and anti-viral properties.

Scientific Research Applications

N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been extensively studied for its potential applications as a drug candidate. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been found to have anti-viral activity against the hepatitis C virus.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is not fully understood. However, it has been proposed that N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. The anti-viral activity of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is believed to be due to its ability to inhibit the NS3/4A protease of the hepatitis C virus.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. Additionally, N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been found to inhibit the replication of the hepatitis C virus and reduce viral load in infected cells.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been shown to exhibit a wide range of biological activities, making it a versatile compound for drug discovery research. However, the limitations of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. One area of interest is the development of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide derivatives with improved solubility and bioavailability. Additionally, the mechanism of action of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide needs to be further elucidated to fully understand its potential therapeutic applications. Further research is also needed to investigate the safety and toxicity of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide in animal models. Overall, N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has significant potential as a drug candidate, and further research is needed to fully explore its therapeutic applications.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide involves the reaction of 4-bromobenzaldehyde with 1-naphthylacetic acid to form 4-bromo-1-(1-naphthyl)but-3-en-2-one. This intermediate compound is then reacted with thioacetamide to produce N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. The synthesis of N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been optimized by various researchers, and different methods have been proposed for the efficient production of this compound.

properties

IUPAC Name

N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3S/c23-15-8-10-16(11-9-15)24-20(26)13-29-19-12-21(27)25(22(19)28)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWZQSULLWNSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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